molecular formula C24H18 B1678625 Quaterphenyl CAS No. 1166-18-3

Quaterphenyl

Cat. No. B1678625
CAS RN: 1166-18-3
M. Wt: 306.4 g/mol
InChI Key: OWPJBAYCIXEHFA-UHFFFAOYSA-N
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Description

Quaterphenyl, also known as p-quaterphenyl, is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It can be considered as next in the series of benzene, biphenyl, para-terphenyl . It is an aromatic hydrocarbon and a chromophore .


Synthesis Analysis

Quaterphenyl is made by pyrolysis of biphenyl . A study has shown general synthetic methods for terphenyl and quaterphenyl diesters .


Molecular Structure Analysis

The p-quaterphenyl molecule consists of four conjugated phenyl groups . The surface energies of the (100), (010), (110), and (001) faces of p-quaterphenyl (100) crystals were determined in the approximation of the OPLS atomic force field method .


Physical And Chemical Properties Analysis

Quaterphenyl has a molar mass of 306.408 g·mol−1 . Its boiling point is 479.8±20.0 °C at 760 mmHg . The surface energies of the (100), (010), (110), and (001) faces of p-quaterphenyl (100) crystals were determined .

Scientific Research Applications

Electrochemical Polymerization

Quaterphenyl has been studied for its role in the electrochemical polymerization of biphenyl, terphenyl, and quaterphenyl. The polymerization reactions depend on the concentration of starting material, temperature, and polymerization potential. These reactions are significant for producing short chain film materials and have implications in material science and engineering (Kvarnström et al., 1998).

Electrical Conductivity

Research has explored the electrical conductivity of p-quaterphenyl in unordered polycrystalline structures. This study is crucial for understanding the mechanisms of charge transport and conductivity in materials, especially in the context of semiconductor and electronic device engineering (Tkaczyk, 2000).

Phase Transition Studies

Quaterphenyl has been a subject of study in phase transitions, particularly through Raman scattering. Understanding these phase transitions is important in material sciences, especially in the development of new materials with specific thermal and mechanical properties (Girard et al., 1992).

Solid-State Blue Emitters

Quaterphenyl derivatives have been found to be promising solid-state blue emitters. This finding is significant in the field of organic electronics and photonics, particularly for the development of new types of display and lighting technologies (Fu et al., 2012).

Thin Film Growth and Properties

Studies on the growth of quaterphenyl thin films on substrates like gold have implications in the fields of nanotechnology and surface science. These studies contribute to the understanding of molecular arrangements and crystal structures in thin films, which is crucial for the development of advanced nanomaterials and coatings (Müllegger et al., 2003).

Rotational Diffusion in Solvents

Investigations into the rotational diffusion of quaterphenyl in non-polar solvents contribute to a broader understanding of molecular dynamics in solutions. This is important in the field of chemical physics and has implications in the development of new solvents and solution-based processes (Canonica et al., 1985).

Charge Transport and Electroluminescence

Research on the electroluminescent properties of thermotropic liquid crystalline quaterphenyl analogues is significant in the development of new organic electronic materials, particularly for organic light-emitting diode (OLED) applications (Sato et al., 2001).

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

Quaterphenyl has been used in trials studying the treatment of Malaria . It is also of great interest from the viewpoint of the possibility of obtaining organic semiconductor crystals with a perfect structure in organic electronics and photonics .

properties

IUPAC Name

1-phenyl-3-(3-phenylphenyl)benzene
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InChI

InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPJBAYCIXEHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
Source PubChem
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Molecular Formula

C24H18
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DSSTOX Substance ID

DTXSID5029346
Record name Quaterphenyl
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Molecular Weight

306.4 g/mol
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Physical Description

Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization]
Record name Quaterphenyl
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Vapor Pressure

0.00000086 [mmHg]
Record name Quaterphenyl
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Product Name

Quaterphenyl

CAS RN

1166-18-3, 29036-02-0
Record name Quaterphenyl
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Record name M-QUATERPHENYL
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Record name Quaterphenyl
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Record name 1,1':3',1'':3'',1'''-QUATERPHENYL
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Record name QUATERPHENYL
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Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ICy
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Citations

For This Compound
5,020
Citations
JL Baudour, Y Délugeard, P Rivet - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
… The crystal structure of the ordered phase ofp-quaterphenyl has been determined from X-… However, unlike p-terphenyl molecules, the p-quaterphenyl molecules do not conserve their …
Number of citations: 174 scripts.iucr.org
Y Delugeard, J Desuche, JL Baudour - … Crystallographica Section B …, 1976 - scripts.iucr.org
… A comparison is made between thermal-motion tensors of quaterphenyl and p-… quaterphenyl are half those of p-terphenyl. For librations about the long molecular axis, the quaterphenyl …
Number of citations: 222 scripts.iucr.org
WW Porter, TP Vaid, AL Rheingold - Journal of the American …, 2005 - ACS Publications
The molecule 4,4‘ ‘‘ ‘-di-n-octyl-p-quaterphenyl was synthesized in one step by a nickel-catalyzed cross-coupling reaction. Powder X-ray diffraction shows that it crystallizes in a layered …
Number of citations: 173 pubs.acs.org
K Saito, T Atake, H Chihara - The Journal of Chemical Thermodynamics, 1985 - Elsevier
The molar heat capacity of p-quaterphenyl was measured by adiabatic calorimetry between 3 and 300 K. The phase transition associated with a molecular-conformation change is …
Number of citations: 41 www.sciencedirect.com
J Wąsicki, M Radomska, R Radomski - Journal of Thermal Analysis …, 1982 - akjournals.com
… -quaterphenyl by spectroscopic investigalions [6], while the latter can be regarded as the next phase transition in p-quaterphenyl. … of fusion for p-quaterphenyl and that reported by Smith […
Number of citations: 25 akjournals.com
MK Carter - The Journal of Physical Chemistry, 1971 - ACS Publications
… study for the preparation of the p-quaterphenyl cation radical were 20% fuming sulfuric acid (… p-quaterphenyl (obtained from K and K Laboratories). The impurity level of p-quaterphenyl, …
Number of citations: 15 pubs.acs.org
J Harley-Mason, FG Mann - Journal of the Chemical Society …, 1940 - pubs.rsc.org
… 4 : 4”‘-dinitro-o-quaterphenyl by this method. Our attempts to prepare the dinitro-compound by direct nitration of quaterphenyl failed, the substance being either unchanged or converted …
Number of citations: 24 pubs.rsc.org
M Banerjee, SV Lindeman… - Journal of the American …, 2007 - ACS Publications
Quaterphenyl derivative (QP) containing tert-butyl solubilizing groups at the terminal positions yields a stable cation radical salt that was isolated, and its structure was established by X-…
Number of citations: 50 pubs.acs.org
SW Hwang, Y Chen - Macromolecules, 2001 - ACS Publications
Two novel poly(aryl ether)s consisting of alternate isolated chromophores, poly[oxy-[9-(2-ethylhexyl)carbazole-3,6-oxy]-3,3‘ ‘‘-dicyano-p-quaterphenyl-4,4‘ ‘‘-ylene] (PCNCA) and poly[…
Number of citations: 114 pubs.acs.org
CA Jaska, WE Piers, R McDonald… - The Journal of Organic …, 2007 - ACS Publications
A series of planar and twisted heteroaromatic quaterphenyl analogues containing BN ring linkages has been synthesized using primarily difunctional Lewis acidic diborabiphenyl …
Number of citations: 78 pubs.acs.org

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